2-(3-Phenoxyphenyl)benzoxazole
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Overview
Description
2-(3-Phenoxyphenyl)benzoxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a 3-phenoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenoxyphenyl)benzoxazole typically involves the reaction of nitriles containing the diphenyl oxide fragment with o-aminophenol hydrochloride. The reaction is carried out at high temperatures (190–200°C) without the use of solvents, yielding the desired product after recrystallization from ethanol . The yields of this reaction can vary from 32% to 80%, depending on the specific nitrile used and the reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. Optimization of reaction parameters, such as temperature, reaction time, and purification methods, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenoxyphenyl)benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
2-(3-Phenoxyphenyl)benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a structural block for synthesizing compounds with potential biological activity.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in treating diseases such as diabetes, migraine, and schizophrenia.
Industry: Utilized in the development of insecticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Phenoxyphenyl)benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Permethrin: A derivative of diphenyl oxide used as an insecticide.
Phenothrin: Another diphenyl oxide derivative with insecticidal properties.
Phenoxyphenylacetylenes: Compounds with antithrombotic, anti-inflammatory, and analgesic activities.
Uniqueness: 2-(3-Phenoxyphenyl)benzoxazole is unique due to its combination of the benzoxazole ring and the 3-phenoxyphenyl group, which enhances its biological activity and broadens its range of applications. This combination allows for synergistic effects, making it a valuable compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C19H13NO2 |
---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C19H13NO2/c1-2-8-15(9-3-1)21-16-10-6-7-14(13-16)19-20-17-11-4-5-12-18(17)22-19/h1-13H |
InChI Key |
KTNCDXQIGSZHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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